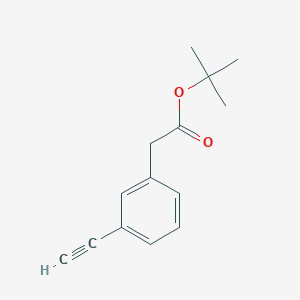

tert-Butyl 2-(3-ethynylphenyl)acetate

Description

tert-Butyl 2-(3-ethynylphenyl)acetate is a tert-butyl ester derivative featuring a phenyl ring substituted with an ethynyl (–C≡CH) group at the 3-position and an acetate moiety. The ethynyl group introduces unique reactivity, enabling applications in click chemistry, polymer synthesis, or as a synthetic intermediate in pharmaceuticals.

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

tert-butyl 2-(3-ethynylphenyl)acetate |

InChI |

InChI=1S/C14H16O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h1,6-9H,10H2,2-4H3 |

InChI Key |

RHZJEZNZVGLCAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-ethynylphenyl)acetate typically involves the esterification of 2-(3-ethynylphenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 2-(3-ethynylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can be advantageous for large-scale production due to their reusability and ease of separation from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-ethynylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

tert-Butyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-ethynylphenyl)acetate involves its interaction with various molecular targets. For instance, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The ethynyl group can participate in reactions involving π-bond interactions with transition metal catalysts, facilitating various coupling reactions.

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related phenylacetate esters, highlighting substituent variations and similarity scores derived from database analyses :

| Compound Name | CAS Number | Similarity Score | Key Substituent | Molecular Formula |

|---|---|---|---|---|

| tert-Butyl 2-(3-ethynylphenyl)acetate | Not available | — | 3-ethynyl | C₁₄H₁₆O₂ (est.) |

| Ethyl 2-(3-aminophenyl)acetate | 52273-79-7 | 0.92 | 3-amino | C₁₀H₁₃NO₂ |

| Methyl 2-(3-aminophenyl)acetate | 52913-11-8 | 0.88 | 3-amino | C₉H₁₁NO₂ |

| tert-Butyl 2-(2-hydroxyphenyl)acetate | 258331-10-1 | 0.91 | 2-hydroxy | C₁₂H₁₆O₃ |

| tert-Butyl 2-(4-formylphenoxy)acetate | 276884-77-6 | — | 4-formylphenoxy | C₁₃H₁₆O₄ |

Key Observations :

- Substituent Effects: The ethynyl group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., –NH₂, –OH), influencing electronic properties and reactivity. For example, ethynyl groups enhance susceptibility to electrophilic substitution compared to amino derivatives .

- Steric and Conformational Differences : tert-Butyl esters generally exhibit greater steric hindrance than methyl or ethyl analogs, reducing hydrolysis rates. Crystallographic studies of tert-butyl sulfonylacetates (e.g., C₁₈H₁₈N₂O₄S) reveal dihedral angles of ~33.7° between aromatic rings, suggesting that ethynyl substituents may alter planarity and packing .

Physicochemical Properties

Hypothetical Property Comparison

While direct data for tert-butyl 2-(3-ethynylphenyl)acetate are unavailable, inferences can be drawn from analogs:

Notes:

- The ethynyl group’s linear geometry may reduce solubility in nonpolar solvents compared to bulkier substituents.

- tert-Butyl esters typically exhibit higher thermal stability than methyl/ethyl analogs due to steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.